molecular formula C5H8N2O2 B190458 5,5-Dimethylhydantoin CAS No. 77-71-4

5,5-Dimethylhydantoin

Cat. No.: B190458
CAS No.: 77-71-4
M. Wt: 128.13 g/mol
InChI Key: YIROYDNZEPTFOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethylhydantoin is an organic compound with the molecular formula C5H8N2O2. It is a derivative of hydantoin, characterized by the presence of two methyl groups at the 5-position of the hydantoin ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It appears as white crystalline solid and is soluble in organic solvents like ethanol and ether but has limited solubility in water .

Mechanism of Action

Target of Action

5,5-Dimethylhydantoin primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant agents .

Mode of Action

This compound acts as a source of bromine , equivalent to hypobromous acid (HOBr) . The compound’s interaction with its targets leads to the blockade of sodium channels . This blockade inhibits the rapid influx of sodium ions during the depolarization phase of an action potential, preventing the generation and propagation of action potentials .

Biochemical Pathways

The biochemical pathway of this compound involves the conversion of the compound into hypobromous acid (HOBr) in the presence of water . The reaction is as follows:

Br2X+2H2O→2HOBr+H2XBr_2X + 2H_2O \rightarrow 2HOBr + H_2X Br2​X+2H2​O→2HOBr+H2​X

Where

H2X H_2X H2​X

is this compound . Hypobromous acid then partially dissociates in water :

HOBr⇌H++BrO−HOBr \rightleftharpoons H^+ + BrO^- HOBr⇌H++BrO−

Pharmacokinetics

The compound’s lipophilicity and molecular docking of voltage-gated sodium channels have been determined . The compound’s lipophilicity could influence its absorption, distribution, metabolism, and excretion (ADME) properties, potentially impacting its bioavailability.

Result of Action

The blockade of sodium channels by this compound can lead to the suppression of neuronal excitability, thereby exerting an anticonvulsant effect . In studies, certain this compound-conjugated hemorphin derivatives have shown efficacy against psychomotor seizures and tonic seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is water-soluble and may spread in water systems . Its mobility in the environment due to its water solubility could potentially influence its action and efficacy .

Biochemical Analysis

Biochemical Properties

5,5-Dimethylhydantoin plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been evaluated for its anticonvulsant and central nervous system antitumor properties . The compound interacts with various biomolecules, including voltage-gated sodium channels, where it acts as an inhibitor . This interaction is crucial for its potential use as an anticonvulsant agent.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to improve the stability of electroless copper plating baths, which indicates its role in cellular stability and function . Additionally, its impact on sodium channels suggests it can alter neuronal activity and cellular excitability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a source of bromine, equivalent to hypobromous acid, which is involved in disinfection processes . The compound’s ability to inhibit voltage-gated sodium channels is a key mechanism underlying its anticonvulsant activity . This inhibition prevents the propagation of electrical signals in neurons, thereby reducing seizure activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can improve the stability of copper plating baths over time, indicating its potential for sustained biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, studies on zebrafish embryos have demonstrated a dose-dependent relationship, with higher doses leading to increased toxicity and adverse effects . These findings highlight the importance of determining optimal dosages to minimize toxicity while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized in the body to produce formaldehyde, which is further processed through metabolic pathways . The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its low solubility in water suggests that it may rely on transport proteins for cellular uptake and distribution . Understanding these mechanisms is crucial for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments or organelles . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5,5-Dimethylhydantoin can be synthesized through the reaction of acetone cyanohydrin with ammonium carbonate. The process involves mixing acetone cyanohydrin and freshly powdered ammonium carbonate, followed by heating the mixture on a steam bath. The reaction proceeds at temperatures between 68°C and 90°C, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the addition of water to ammonium bicarbonate and acetone cyanohydrin, followed by heating and stirring. The mixture is then subjected to ammonia introduction and further heating to ensure complete reaction. The final product is obtained through crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions: 5,5-Dimethylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • 1,3-Dibromo-5,5-dimethylhydantoin
  • 1,3-Dichloro-5,5-dimethylhydantoin
  • 1-Bromo-3-chloro-5,5-dimethylhydantoin

Comparison with Similar Compounds

5,5-Dimethylhydantoin is compared with other similar compounds based on their chemical structure and applications:

Uniqueness: this compound is unique due to its versatility in undergoing various chemical reactions and its wide range of applications in different fields. Its derivatives, such as 1,3-dibromo-5,5-dimethylhydantoin, are particularly valued for their effectiveness as disinfectants and biocides .

Properties

IUPAC Name

5,5-dimethylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-5(2)3(8)6-4(9)7-5/h1-2H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIROYDNZEPTFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021754
Record name 5,5-Dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid; [Hawley] White odorless crystalline powder; [Alfa Aesar MSDS]
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5-Dimethylhydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3332
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

Sublimes
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in ethanol, ether, acetone, benzene, chloroform; soluble in DMSO
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000028 [mmHg]
Record name 5,5-Dimethylhydantoin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3332
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

White, crystalline solid, Prisms from dilute alcohol

CAS No.

77-71-4
Record name Dimethylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-DIMETHYLHYDANTOIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8652
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Imidazolidinedione, 5,5-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,5-Dimethylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhydantoin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.957
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,5-DIMETHYLHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34032MQ9RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

178 °C
Record name 5,5-DIMETHYLHYDANTOIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5216
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

In a 5-liter three neck distillation flask were placed 1.5 l of ethanol, 92 g of metallic sodium, 472 g of ethyl α-hydroxyisobutyrate (4 mole), and 240 g of urea (4 mole). The mixture was heated and stirred on hot oil bath at 100° C. for 18 hours. After ethanol and methanol were distilled off from the reaction mixture and then 2 l of water was added therefor, the mixture was made acid with aqueous hydrochloric acid solution and then extracted twice with ethyl acetate. The extract was dried with Glauber's salt, and then filtered. The solvent was distilled off from the extract to obtain 270 g of 5,5-dimethylhydantoin having a melting point of 75° C.
Quantity
92 g
Type
reactant
Reaction Step One
Quantity
472 g
Type
reactant
Reaction Step Two
Name
Quantity
240 g
Type
reactant
Reaction Step Three
Quantity
1.5 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a further embodiment (the post addition method), an aqueous solution of dimethyloldimethylhydantoin, monomethyloldimethylhydantoin, and dimethylhydantoin is produced by admixing (a) from about 80 to about 90% by weight of an aqueous solution of methylolated dimethylhydantoins having greater than 0.1% by weight of free formaldehyde with (b) about 20 to about 10% by weight of dimethylhydantoin based upon 100% by weight of aqueous solution of methylolated dimethylhydantoins and dimethylhydantoin combined.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethylhydantoin
Reactant of Route 2
Reactant of Route 2
5,5-Dimethylhydantoin
Reactant of Route 3
5,5-Dimethylhydantoin
Reactant of Route 4
Reactant of Route 4
5,5-Dimethylhydantoin
Reactant of Route 5
Reactant of Route 5
5,5-Dimethylhydantoin
Reactant of Route 6
5,5-Dimethylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.